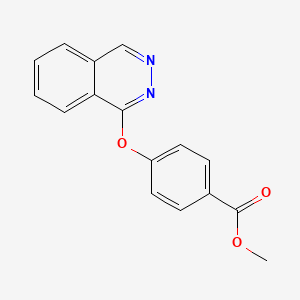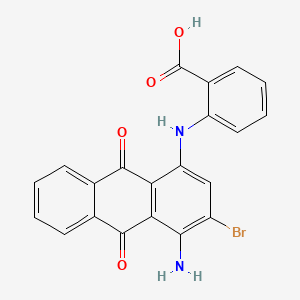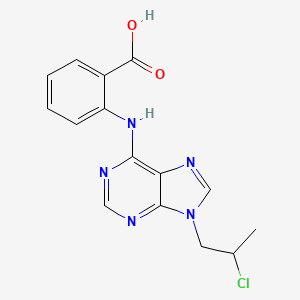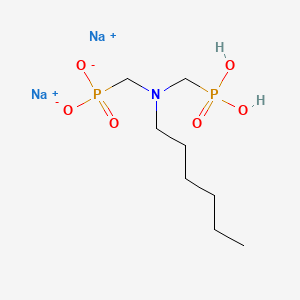
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a phthalazine moiety attached to the benzoic acid structure through an oxygen atom, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 1-chlorophthalazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(1-phthalazinyloxy)-: Similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-phthalazinyloxy)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
Benzoic acid, 4-(1-phthalazinyloxy)-, propyl ester: Similar structure with a propyl ester group.
Uniqueness
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and biological activity. The presence of the methyl ester group enhances its solubility and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
149365-45-7 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 4-phthalazin-1-yloxybenzoate |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)11-6-8-13(9-7-11)21-15-14-5-3-2-4-12(14)10-17-18-15/h2-10H,1H3 |
Clave InChI |
FZRKDVZNJHDPOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)





